2-(2-Methylpropoxy)benzoic acid
CAS No.: 147578-43-6
Cat. No.: VC2241715
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147578-43-6 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | SUSANQWSCSKXPF-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CC(C)COC1=CC=CC=C1C(=O)O |
Introduction
Chemical Structure and Properties
2-(2-Methylpropoxy)benzoic acid, identified by CAS number 147578-43-6, is a benzoic acid derivative featuring a 2-methylpropoxy group attached to the ortho position of the benzoic acid ring. This structural arrangement contributes to the compound's distinct chemical behavior and potential applications.
Physical Properties
The physical properties of 2-(2-Methylpropoxy)benzoic acid provide essential information for its identification, handling, and potential applications. The compound's key physical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 147578-43-6 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | 313.257°C at 760 mmHg |
| Flash Point | 119.087°C |
| Exact Mass | 194.09400 |
| PSA (Polar Surface Area) | 46.53000 |
These physical properties suggest that 2-(2-Methylpropoxy)benzoic acid is a relatively stable compound with a high boiling point, which is consistent with other benzoic acid derivatives .
Chemical Identifiers and Structural Information
For comprehensive identification and characterization, various chemical identifiers and structural representations of 2-(2-Methylpropoxy)benzoic acid are presented below:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(2-methylpropoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChIKey | SUSANQWSCSKXPF-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CC(C)COC1=CC=CC=C1C(=O)O |
| PubChem Compound ID | 14955524 |
Synthesis and Preparation
The synthesis of 2-(2-Methylpropoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylpropanol in the presence of a suitable catalyst. This process follows standard alkylation chemistry for phenolic compounds.
Analytical Considerations
For researchers working with 2-(2-Methylpropoxy)benzoic acid, several analytical considerations are important to ensure proper identification and characterization of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume